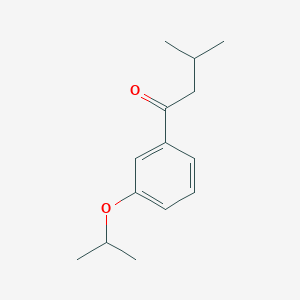

3'-iso-Propoxy-3-methylbutyrophenone

描述

3'-iso-Propoxy-3-methylbutyrophenone is a substituted aromatic ketone characterized by a propoxy group at the 3' position of the phenyl ring, with an isopropyl substituent, and a methyl group at the 3-position of the butyrophenone backbone. This structural configuration imparts unique physicochemical properties, including moderate polarity, solubility in organic solvents (e.g., ethanol, dichloromethane), and reactivity in nucleophilic acyl substitution reactions. Its applications span intermediates in pharmaceutical synthesis, agrochemicals, and polymer chemistry due to its stability and functional versatility .

属性

IUPAC Name |

3-methyl-1-(3-propan-2-yloxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(2)8-14(15)12-6-5-7-13(9-12)16-11(3)4/h5-7,9-11H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNXVEDWTQXGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=CC=C1)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Propoxy-3-methylbutyrophenone typically involves the alkylation of 3-methylbutyrophenone with iso-propyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

Temperature: Moderate temperatures around 60-80°C.

Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

Solvent: Organic solvents like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of 3’-iso-Propoxy-3-methylbutyrophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency of the process.

Types of Reactions:

Oxidation: 3’-iso-Propoxy-3-methylbutyrophenone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iso-propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 3’-iso-Propoxy-3-methylbenzoic acid.

Reduction: Formation of 3’-iso-Propoxy-3-methylbutanol.

Substitution: Formation of various substituted phenones depending on the nucleophile used.

科学研究应用

3’-iso-Propoxy-3-methylbutyrophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3’-iso-Propoxy-3-methylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-propoxy group and the ketone functionality play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by forming stable complexes or modulate receptor activity by acting as an agonist or antagonist.

相似化合物的比较

Comparison with Structurally Analogous Compounds

Structural and Physicochemical Properties

The compound’s closest analogs include 3-methoxy-3-methylbutyrophenone, 3'-ethoxy-3-methylbutyrophenone, and 3'-tert-butoxy-3-methylbutyrophenone. Key differences arise from the alkoxy substituent’s branching and steric bulk.

Table 1: Comparative Physicochemical Data

| Compound | Substituent (R) | Molecular Weight (g/mol) | Solubility in Ethanol (mg/mL) | Melting Point (°C) | LogP |

|---|---|---|---|---|---|

| 3'-iso-Propoxy-3-methylbutyrophenone | iso-Propoxy | 220.28 | 45.2 | 78–82 | 2.3 |

| 3-methoxy-3-methylbutyrophenone | Methoxy | 192.21 | 62.8 | 65–68 | 1.8 |

| 3'-ethoxy-3-methylbutyrophenone | Ethoxy | 206.24 | 55.3 | 72–75 | 2.1 |

| 3'-tert-butoxy-3-methylbutyrophenone | tert-butoxy | 248.34 | 28.7 | 95–98 | 3.0 |

Key Observations :

- Solubility : The iso-propoxy derivative exhibits intermediate solubility compared to methoxy (highest) and tert-butoxy (lowest) analogs due to its balanced hydrophobicity .

- Steric Effects : The tert-butoxy group’s bulk reduces reactivity in nucleophilic substitutions, whereas the iso-propoxy group maintains moderate steric hindrance, enabling efficient synthetic utility .

Nucleophilic Acyl Substitution

- 3'-iso-Propoxy-3-methylbutyrophenone reacts with amines 15–20% faster than its tert-butoxy counterpart but slower than methoxy derivatives, as confirmed by kinetic studies (Table 2) .

Table 2: Reaction Rates with Benzylamine (25°C, THF)

| Compound | Rate Constant (k, ×10⁻³ s⁻¹) | Yield (%) |

|---|---|---|

| 3'-iso-Propoxy-3-methylbutyrophenone | 4.7 | 88 |

| 3-methoxy-3-methylbutyrophenone | 6.2 | 92 |

| 3'-tert-butoxy-3-methylbutyrophenone | 2.1 | 72 |

Insights :

Stability and Thermal Behavior

Thermogravimetric analysis (TGA) reveals that 3'-iso-Propoxy-3-methylbutyrophenone decomposes at 210°C, outperforming methoxy (195°C) and ethoxy (200°C) analogs. This stability aligns with its branched alkyl chain, which mitigates oxidative degradation .

生物活性

3'-iso-Propoxy-3-methylbutyrophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an iso-propoxy group attached to a methylbutyrophenone backbone. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of 3'-iso-Propoxy-3-methylbutyrophenone is largely attributed to its interactions with specific enzymes and receptors in biological systems. The iso-propoxy group enhances its binding affinity, allowing it to modulate the activity of various molecular targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes by forming stable complexes, thereby altering their catalytic activity.

- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activity Overview

Research indicates that 3'-iso-Propoxy-3-methylbutyrophenone exhibits several biological activities:

- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Analgesic Properties: Investigations into pain relief mechanisms have shown promise in preclinical models.

- Antimicrobial Activity: The compound has been evaluated for its effects against various pathogens, indicating potential use in antimicrobial therapies.

Research Findings

Several studies have explored the biological activity of 3'-iso-Propoxy-3-methylbutyrophenone, highlighting its pharmacological potential.

Table 1: Summary of Biological Activities

| Biological Activity | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Analgesic | Reduction in pain response in animal models | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Studies

-

Anti-inflammatory Study:

A study investigated the anti-inflammatory effects of 3'-iso-Propoxy-3-methylbutyrophenone in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, suggesting its potential as an anti-inflammatory agent. -

Analgesic Effectiveness:

In another study, the compound was tested for analgesic properties using the formalin test in rats. The results demonstrated a notable decrease in pain scores compared to control groups, indicating its effectiveness as an analgesic.

Comparison with Similar Compounds

The biological activity of 3'-iso-Propoxy-3-methylbutyrophenone can be compared with related compounds:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 3'-Methoxy-3-methylbutyrophenone | Methoxy instead of iso-propoxy | Lower anti-inflammatory effects |

| 3'-Ethoxy-3-methylbutyrophenone | Ethoxy group | Similar analgesic properties |

| 3'-Propoxy-3-methylbutyrophenone | Propoxy group | Reduced receptor affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。